molecular formula C10H14N2O2S B464109 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide CAS No. 314285-24-0

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

Cat. No. B464109
CAS RN: 314285-24-0
M. Wt: 226.3g/mol
InChI Key: BGHBEYDLRXTBNW-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” is a chemical compound . It is also known as “Silthiofam” and is used in agricultural pesticides . It is a beige powder free from visible extraneous matter and added modifying agents .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest for many scientists. The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso (and isothio) cyanates has been investigated for the synthesis of thieno [2,3-d] pyrimidines .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O2S . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Mechanism of Action

Advantages and Limitations for Lab Experiments

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Furthermore, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various cellular pathways.

Future Directions

There are several future directions for research on 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to elucidate its mechanism of action and identify potential drug targets. Overall, this compound has promising potential for therapeutic applications, and further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with propanoyl chloride and ammonia. The resulting product is then purified to obtain this compound in its pure form. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

properties

IUPAC Name

4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-4-7(13)12-10-8(9(11)14)5(2)6(3)15-10/h4H2,1-3H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHBEYDLRXTBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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